molecular formula C17H27Cl2N3O B564408 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride CAS No. 502656-68-0

6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride

Cat. No. B564408
M. Wt: 360.323
InChI Key: SRCWAJONAASSNJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular formula of C17H27Cl2N3O . The compound has a propeller shape, with dihedral angles between adjacent planes in the range 49-86° .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 360.3 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 9 rotatable bonds . The topological polar surface area is 30.3 Ų .

Scientific Research Applications

  • Cardiac Electrophysiological Activity:

    • A study by Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides. These compounds, including ones with a 1H-imidazol-1-yl moiety, showed potency in vitro comparable to sematilide, a selective class III agent for arrhythmias (Morgan et al., 1990).
  • Antimicrobial Evaluation:

    • Rani et al. (2014) synthesized novel derivatives of 1H-imidazole and evaluated their antimicrobial properties. These compounds were characterized by various spectral analyses and showed interesting antimicrobial activity (Rani et al., 2014).
  • Synthesis of Soluble and Thermally Stable Polyimides:

    • A study by Ghaemy and Alizadeh (2009) focused on synthesizing soluble and thermally stable polyimides from a diamine monomer containing a triaryl imidazole pendant group. These polyimides exhibited excellent solubility and thermal stability (Ghaemy & Alizadeh, 2009).
  • Electronics/Substituents Influence on Imidazole Ring:

    • Eseola et al. (2012) studied the influence of electronics and substituents on imidazole ring donor–acceptor capacities. This research is significant in understanding the donor capacity of the N-base electrons in imidazole-based compounds (Eseola et al., 2012).
  • Synthesis and Identification of Organosoluble Polyimides:

    • In another study by Ghaemy and Nasab (2010), novel fluorescent polyimides were prepared from a new diamine containing a 1H-imidazole group. These polyimides showed suitable thermal stability, photoluminescence, and chemiluminescence properties (Ghaemy & Nasab, 2010).
  • Anticonvulsant Activity:

    • A study by Soyer et al. (2004) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, evaluating their anticonvulsant activity against maximal electroshock test (Soyer et al., 2004).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity (single exposure) can affect the respiratory system .

properties

IUPAC Name

6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O.2ClH/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20;;/h7-11,13,15H,3-6,12,14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCWAJONAASSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10849543
Record name 6-[4-(1H-Imidazol-1-yl)phenoxy]-N,N-dimethylhexan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride

CAS RN

502656-68-0
Record name 6-[4-(1H-Imidazol-1-yl)phenoxy]-N,N-dimethylhexan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride
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6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride
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6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride
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6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride
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6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride
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6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride

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